molecular formula C9H11N3 B8767959 2-Ethyl-6-methylimidazo[1,2-b]pyridazine CAS No. 570416-57-8

2-Ethyl-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B8767959
CAS No.: 570416-57-8
M. Wt: 161.20 g/mol
InChI Key: NYIMRBAXELUPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Imidazo[1,2-b]pyridazine (B131497) Research

Research into the imidazo[1,2-b]pyridazine scaffold dates back several decades, with early investigations focusing on the synthesis and fundamental chemical properties of this heterocyclic system. A significant surge in interest occurred with the discovery that derivatives of this scaffold possess a wide array of biological activities. researchgate.net The development of the successful kinase inhibitor ponatinib, which features the imidazo[1,2-b]pyridazine core, marked a pivotal moment, leading to a renaissance in the exploration of new derivatives for various therapeutic applications. researchgate.netnih.gov The synthesis of the core structure is often achieved through the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov

Academic Significance of the Imidazo[1,2-b]pyridazine Core in Chemical Biology and Medicinal Chemistry

The academic significance of the imidazo[1,2-b]pyridazine core is underscored by its wide-ranging biological activities. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov Furthermore, this scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. semanticscholar.orgnih.gov The versatility of the imidazo[1,2-b]pyridazine system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. nih.gov For instance, substitutions at the 2, 3, and 6-positions have been shown to be critical for kinase selectivity and potency. nih.gov

The following table provides a representative overview of the diverse biological targets of imidazo[1,2-b]pyridazine derivatives:

Biological TargetTherapeutic AreaReference
Kinases (e.g., PIM kinases, ALK)Cancer semanticscholar.orgnih.gov
β-Amyloid PlaquesAlzheimer's Disease nih.gov
TAK1 KinaseMultiple Myeloma nih.gov
TYK2 PseudokinaseImmuno-inflammatory Diseases rsc.org
Mps1 (TTK) KinaseCancer ebi.ac.uk

Overview of Research Trajectories for 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide a clear indication of its potential areas of investigation. The primary research interest in 2,6-disubstituted imidazo[1,2-b]pyridazines lies in their activity as kinase inhibitors. nih.gov

The general synthetic route to access compounds like this compound would likely involve the reaction of 3-amino-6-methylpyridazine (B91928) with an appropriate α-haloketone, such as 1-bromo-2-butanone (B1265390).

Structure-activity relationship (SAR) studies on related imidazo[1,2-b]pyridazines indicate that small alkyl groups at the 2-position, such as an ethyl group, can be well-tolerated and contribute to potent biological activity. The methyl group at the 6-position is also a common feature in many biologically active analogues. For example, various 6-substituted derivatives have been synthesized and evaluated for their ability to inhibit kinases or bind to β-amyloid plaques. nih.govnih.gov

The table below illustrates the binding affinities of some 2,6-disubstituted imidazo[1,2-b]pyridazine analogues for synthetic β-amyloid plaques, highlighting the influence of substituents at these positions.

CompoundSubstituent at C2Substituent at C6Ki (nM)
Analogue 14'-DimethylaminophenylH>1000
Analogue 24'-DimethylaminophenylOCH348.3
Analogue 34'-DimethylaminophenylSCH311.0
Analogue 44'-AminophenylI10.3

Data is illustrative and based on findings for analogous compounds. nih.gov

Future research on this compound would likely focus on its synthesis and subsequent evaluation in a panel of kinase assays to determine its inhibitory profile. Further investigations could explore its potential as a ligand for neurological targets or its properties as an antimicrobial or anti-inflammatory agent, in line with the established activities of the broader imidazo[1,2-b]pyridazine family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

570416-57-8

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-6-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H11N3/c1-3-8-6-12-9(10-8)5-4-7(2)11-12/h4-6H,3H2,1-2H3

InChI Key

NYIMRBAXELUPJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=N1)C=CC(=N2)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Ethyl 6 Methylimidazo 1,2 B Pyridazine and Its Analogues

Classical Cyclization Approaches for the Imidazo[1,2-b]pyridazine (B131497) Core

The foundational methods for constructing the imidazo[1,2-b]pyridazine ring system typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core. These methods are well-established and continue to be widely used.

Condensation Reactions with Aminopyridazines

The most common and direct route to the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govumich.edu This reaction, a variation of the Tschitschibabin reaction, proceeds by alkylation of the endocyclic nitrogen atom of the aminopyridazine, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. e3s-conferences.org

The reaction is typically carried out by heating the two components, often in a solvent like dimethylformamide (DMF) or ethanol (B145695). umich.edue3s-conferences.org The presence of a mild base, such as sodium bicarbonate, can be used to facilitate the reaction. nih.gov For instance, the synthesis of 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine was achieved by heating 3-Amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) in DMF. umich.edu Similarly, 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine was prepared from 3-amino-6-(phenylthio)pyridazine and chloroacetone. umich.edu

Research has shown that the presence of a halogen on the pyridazine ring can significantly improve the yield of the desired bicyclic product. nih.gov In unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic, leading to preferential alkylation at this site, which hinders the effective synthesis of the imidazo[1,2-b]pyridazine core. nih.gov

Multi-step Synthetic Pathways

Multi-step sequences offer versatile strategies for accessing a wider range of substituted imidazo[1,2-b]pyridazines. These pathways may involve the preparation of a key intermediate that is then subjected to cyclization, or the modification of a pre-formed imidazo[1,2-b]pyridazine ring.

One common multi-step approach involves the initial synthesis of a substituted 3-aminopyridazine, which is then cyclized as described above. For example, 3-amino-6-iodopyridazine can be prepared in high yield by refluxing 3-amino-6-chloropyridazine (B20888) in a hydroiodic acid solution before its condensation with an α-bromoketone. nih.gov

Another strategy involves the modification of a pre-existing imidazo[1,2-b]pyridazine. For example, a 6-chloro-2-methylimidazo[1,2-b]pyridazine (B77018) can serve as a key intermediate. umich.edu This intermediate can be reacted with a nucleophile like sodium thiophenoxide to displace the chlorine and introduce a phenylthio group at the 6-position, yielding 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu This thioether can then be further oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to create the corresponding sulfinyl and sulfonyl derivatives, such as 2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine and 2-Methyl-6-(phenylsulfonyl)imidazo[1,2-b]pyridazine. umich.edu

More modern one-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, also provide efficient access to the imidazo[1,2-b]pyridazine core. This reaction involves three components: a 3-aminopyridazine, an aldehyde, and an isocyanide, which react in an acid-catalyzed cascade to form the final product. researchgate.netresearchgate.net

Modern Metal-Catalyzed Cross-Coupling Reactions

Organometallic chemistry has provided powerful tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold through various cross-coupling reactions. researchgate.net These methods allow for the introduction of a wide array of substituents, which is essential for structure-activity relationship studies in drug discovery. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl groups. researchgate.net This palladium-catalyzed reaction typically couples a halide (e.g., chloro-, bromo-, or iodo-substituted imidazo[1,2-b]pyridazine) with a boronic acid or boronic ester. researchgate.netgoogle.com

For example, a 3-bromo-6-amino-substituted imidazo[1,2-b]pyridazine can be coupled with an arylboronic acid, such as (5-acetylthiophen-2-yl)boronic acid. The reaction is carried out in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and a base like potassium phosphate (B84403) in a solvent mixture such as dimethoxyethane and water. google.com This approach enables the synthesis of complex derivatives like N-(3-((3-(5-acetylthiophen-2-yl)imidazo[1,2-b]pyridazin-6-yl)amino)propyl)-N-isopropylacetamide. google.com

Other Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi, Kumada, Stille)

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling reactions have been successfully applied to the imidazo[1,2-b]pyridazine system, enabling diverse functionalizations. researchgate.net

Reaction Catalyst Coupling Partners Bond Formed
Sonogashira Palladium/CopperHalo-imidazo[1,2-b]pyridazine + Terminal AlkyneC(sp)-C(sp)
Heck PalladiumHalo-imidazo[1,2-b]pyridazine + AlkeneC(sp²)-C(sp²)
Negishi Palladium/NickelHalo-imidazo[1,2-b]pyridazine + Organozinc ReagentC(sp²)-C(sp²) / C(sp²)-C(sp³)
Kumada Palladium/NickelHalo-imidazo[1,2-b]pyridazine + Grignard ReagentC(sp²)-C(sp²) / C(sp²)-C(sp³)
Stille PalladiumHalo-imidazo[1,2-b]pyridazine + Organostannane ReagentC(sp²)-C(sp²)

These reactions provide access to a broad chemical space. The Sonogashira coupling introduces alkynyl groups, the Heck reaction attaches vinyl moieties, and the Negishi , Kumada , and Stille couplings allow for the introduction of various alkyl, vinyl, and aryl groups from organozinc, organomagnesium, and organotin reagents, respectively. researchgate.net

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic cores, avoiding the need for pre-functionalized starting materials like halides or organometallics. researchgate.net This approach allows for the direct formation of C-C or C-heteroatom bonds at native C-H positions on the imidazo[1,2-b]pyridazine ring.

Recent advances have demonstrated the feasibility of C-H arylation, benzylation, and alkylation on the imidazo[1,2-b]pyridazine system. researchgate.net These reactions are typically catalyzed by transition metals like palladium. The regioselectivity of C-H activation can be controlled by the electronic properties of the substrate and the specific reaction conditions employed. For instance, C-H nitrosylation of related imidazo[1,2-a]pyridine (B132010) scaffolds has been achieved with high regioselectivity, suggesting the potential for similar transformations on the imidazo[1,2-b]pyridazine core. organic-chemistry.org While the specific application to 2-Ethyl-6-methylimidazo[1,2-b]pyridazine is an area of ongoing research, these strategies represent the cutting edge of synthetic methodology for this class of compounds. researchgate.net

Post-Cyclization Modifications and Derivatization

Once the core imidazo[1,2-b]pyridazine ring is formed, a variety of post-cyclization modifications can be performed to generate diverse analogues.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridazine ring, especially when it contains a good leaving group like a halogen. The pyridazine ring's electron-deficient nature facilitates the displacement of halides by various nucleophiles. nih.gov This approach has been used to introduce a wide array of functional groups at the 6-position, including amines, alkoxides, and thiolates. nih.gov For example, 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives can react with sodium methoxide (B1231860) or sodium thiomethoxide to yield the corresponding 6-methoxy and 6-methylthio analogues. nih.gov Similarly, reaction with various primary and secondary amines allows for the synthesis of a library of 6-amino-substituted compounds. nih.gov

The 2-position of related heterocyclic systems, such as pyrido[3',2':4,5]imidazo[1,2-b]pyridazine, has also been shown to be amenable to substitution. A chlorine atom at this position can be replaced by a variety of nucleophiles, indicating a potential site for derivatization on the imidazo[1,2-b]pyridazine core as well. researchgate.net

Oxidation and reduction reactions allow for the interconversion of functional groups on the imidazo[1,2-b]pyridazine scaffold. A common transformation is the reduction of a nitro group to a primary amine. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂). nih.gov This reaction is valuable as the resulting amino group can be further modified, for example, through methylation to form secondary or tertiary amines. nih.gov

While specific examples of oxidation on the this compound are not extensively detailed, oxidative processes are integral to some synthetic routes. For instance, copper-catalyzed oxidative cyclization reactions are used to form the heterocyclic core itself, implying the stability of the ring system under certain oxidative conditions. researchgate.net

The introduction of nitro and halogen groups provides valuable handles for further synthetic transformations, such as cross-coupling or substitution reactions.

Halogenation of the imidazo[1,2-b]pyridazine core can be achieved through several methods. A one-pot methodology has been developed for the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines via a copper-catalyzed oxidative cyclization of haloalkynes with 3-aminopyridazine. researchgate.net Direct halogenation of the pre-formed ring is also possible. The synthesis of 6-iodo-imidazo[1,2-b]pyridazine derivatives has been accomplished by refluxing the corresponding 6-chloro analogue in a hydroiodic acid (HI) solution. nih.gov

Information specifically on the nitration of the this compound scaffold is less common in the reviewed literature. However, the synthesis of nitro-substituted precursors, such as 2-(4'-nitrophenyl) derivatives, is a standard procedure, with the nitro group being carried through the cyclization process. nih.gov

Table 2: Post-Cyclization Modification Reactions

Reaction Type Position Reagents/Conditions Product Type Reference
Nucleophilic Substitution C-6 NaOMe, NaSMe, R₂NH 6-methoxy, 6-methylthio, 6-amino derivatives nih.gov
Reduction N/A (on substituent) SnCl₂ Amino derivatives (from nitro precursors) nih.gov
Halogenation (Substitution) C-6 57% HI, reflux 6-iodo derivatives (from 6-chloro precursors) nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing imidazo[1,2-b]pyridazine and related heterocycles. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. acs.org

Microwave irradiation has emerged as a powerful tool to accelerate these syntheses. It has been used in catalyst-free annulation reactions in green solvents like water, significantly reducing reaction times and improving yields. acs.org The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which combines an amine, an aldehyde, and an isocyanide, has been adapted to sustainable conditions using eucalyptol (B1671775) as a green solvent to produce imidazo[1,2-b]pyridazines. researchgate.net

Other advanced methods include the use of ultrasound irradiation, which has been shown to be an efficient and green technique for preparing 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives. nih.gov Furthermore, metal-free aqueous synthesis under ambient conditions represents a significant improvement over traditional metal-catalyzed routes that often require high temperatures and organic solvents. rsc.org Catalytic systems have also been refined for greener applications, such as the use of a Cu(II)–ascorbate catalyst in aqueous micellar media for domino A³-coupling reactions, which provides an efficient and environmentally sustainable method for the synthesis of related imidazo[1,2-a]pyridines. acs.org These methods often exhibit lower E-factors (environmental impact factors), signifying a reduction in waste generated per kilogram of product. acs.org

Table 3: Green Chemistry Approaches for Imidazo[1,2-b]pyridazine Synthesis

Technique Key Features Solvent Advantages Reference
Microwave Irradiation Catalyst-free annulation Water Rapid, high yields, environmentally benign acs.org
Multicomponent Reaction (GBB) Sustainable conditions Eucalyptol Efficient, quick assembly of molecular library researchgate.net
Ultrasound Irradiation Efficient and green technique N/A Cost-effective, environmentally friendly nih.gov
Metal-Free Aqueous Synthesis Ambient temperature Water Avoids metal catalysts, mild conditions rsc.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful technique in organic synthesis, often leading to faster reactions, higher yields, and milder conditions. semanticscholar.org This method utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates chemical reactions. semanticscholar.orgscispace.com

The application of ultrasound can significantly improve the synthesis of imidazo-fused heterocycles. For instance, the synthesis of related imidazo[1,2-a]pyridines has been achieved in excellent yields (up to 97%) in remarkably short reaction times, sometimes as little as four minutes, by using ultrasound. organic-chemistry.org This approach often employs green solvents like water or PEG-400, minimizing the environmental impact. scispace.comorganic-chemistry.org

A typical ultrasound-assisted synthesis of an imidazo[1,2-b]pyridazine analogue involves the condensation of a substituted 3-aminopyridazine with an α-haloketone. For the specific synthesis of this compound, this would involve the reaction of 3-amino-6-methylpyridazine (B91928) with 1-bromo-2-butanone (B1265390). The reaction can be promoted by a catalytic system, such as potassium iodide (KI) with tert-butyl hydroperoxide (TBHP) in water, which facilitates the C-H functionalization and subsequent cyclization. organic-chemistry.org The use of ultrasound in this context provides efficient energy transfer, promoting a rapid and high-yielding reaction. scispace.com

Table 1: Representative Conditions for Ultrasound-Assisted Synthesis of Imidazo-Fused Heterocycles

Reactant 1Reactant 2SolventCatalyst SystemTimeYieldReference
2-AminopyridineAryl Methyl KetonesWaterKI / TBHP4 minUp to 97% organic-chemistry.org
2-Aminopyridine2-BromoacetophenonesPEG-400None15-30 minGood to Excellent scispace.com

Catalyst-Free Methods

Developing synthetic routes that eliminate the need for metal catalysts is a primary goal of green chemistry, as it simplifies purification, reduces costs, and avoids toxic metal residues. nih.gov Catalyst-free methods for the synthesis of imidazo[1,2-b]pyridazines typically rely on the intrinsic reactivity of the starting materials under thermal conditions, often with a simple base to facilitate the reaction.

A notable catalyst-free approach has been developed for the synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacturing of the drug Risdiplam. nih.govnih.gov This method involves the reaction of an ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone. The reaction is carried out in toluene (B28343) with sodium bicarbonate (NaHCO₃) as a base and anhydrous sodium sulfate (B86663) (Na₂SO₄) as a dehydrating agent. nih.gov This strategy avoids metal catalysts entirely, providing the target compound with high purity and acceptable yield. nih.gov

Adapting this methodology for this compound would involve reacting 3-amino-6-methylpyridazine with 1-bromo-2-butanone in the presence of a non-nucleophilic base like NaHCO₃. The reaction proceeds via initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system. nih.gov Furthermore, the use of environmentally benign deep eutectic solvents has also been reported for the catalyst-free, three-component synthesis of related imidazo[1,2-a]pyridines, highlighting another green, catalyst-free alternative. semanticscholar.org

Table 2: Catalyst-Free Conditions for Imidazo[1,2-b]pyridazine Analogue Synthesis

Reactant 1Reactant 2BaseSolventConditionsReference
Ethyl 6-amino-5-methylpyridazine-3-carboxylateChloroacetoneNaHCO₃Toluene85–90 °C nih.gov

Electrochemical and Mechanochemical Synthesis

Electrochemical and mechanochemical methods represent cutting-edge, sustainable strategies for organic synthesis that are mild, energy-efficient, and often avoid the use of bulk solvents and external heating. organic-chemistry.org

Electrochemical Synthesis Electrosynthesis utilizes electrical current to drive chemical reactions, often enabling transformations that are difficult to achieve with conventional reagents. An efficient electrochemical method for preparing imidazo[1,2-a]pyridines involves the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This reaction is conducted in a simple undivided cell using a catalytic amount of hydriodic acid as a redox mediator and ethanol as a low-toxicity solvent. This process avoids the need for external chemical oxidants and exhibits high atom economy. rsc.org Applying this to the target compound, 3-amino-6-methylpyridazine could be reacted with 2-butanone (B6335102) under electrochemical conditions to forge the desired imidazo[1,2-b]pyridazine structure.

Mechanochemical Synthesis Mechanochemistry involves inducing reactions by mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent (neat grinding) or with minimal solvent (liquid-assisted grinding). This technique is highly energy-efficient and can provide access to products that may be difficult to obtain from solution-phase chemistry. organic-chemistry.org The synthesis of functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines has been successfully demonstrated using mechanochemical strategies. organic-chemistry.org This solvent-free or low-solvent approach provides a practical and straightforward alternative route to this important class of nitrogen-containing heterocycles without the need for transition metal catalysts or external heating. organic-chemistry.org

Table 3: Features of Electrochemical and Mechanochemical Synthesis for Imidazo-Fused Heterocycles

MethodKey FeaturesAdvantagesReference
Electrochemical Uses electrical current, redox mediator (e.g., hydriodic acid)Avoids external oxidants, high atom economy, mild conditions rsc.org
Mechanochemical Uses mechanical force (grinding/milling)Solvent-free or low-solvent, energy-efficient, avoids external heating organic-chemistry.org

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Methylimidazo 1,2 B Pyridazine Derivatives

Impact of Substituents on the Imidazo[1,2-b]pyridazine (B131497) Core on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.govresearchgate.net Extensive research has demonstrated that modifications at the 2-, 3-, and 6-positions, as well as alterations to the electronic nature of the imidazole (B134444) and pyridazine (B1198779) rings, can dramatically modulate the compound's interaction with its biological target. nih.govnih.gov

Modifications at the 2-Position (Ethyl Group and Analogues)

While the parent compound of interest is substituted with an ethyl group at the 2-position, SAR studies have revealed that this position is a critical determinant of activity and can tolerate a variety of substituents, often larger aromatic groups. For instance, in the development of ligands for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, the presence of a 2-(4′-Dimethylaminophenyl) group was found to be a potential requirement for desirable binding affinities. nih.gov Replacing this phenyl ring with pyridinyl or thiophenyl rings led to a significant reduction in binding, suggesting the phenyl ring itself is crucial for retaining high affinity. nih.gov In another study targeting kinetoplastids, a 2-[(phenylsulfonyl)methyl] group was utilized, demonstrating that this position can accommodate bulky and electronically distinct functionalities. mdpi.com

Table 1: Impact of 2-Position Analogues on Biological Activity
2-Position SubstituentBiological TargetObserved Activity TrendReference
4′-Dimethylaminophenylβ-Amyloid PlaquesHigh binding affinity (Ki = 11.0 nM for the 6-methylthio analogue) nih.gov
Pyridinyl or Thiophenylβ-Amyloid PlaquesSignificantly reduced binding affinity nih.gov
(Phenylsulfonyl)methylT. b. bruceiSubmicromolar activity (EC50 = 0.38 µM) mdpi.com

Modifications at the 6-Position (Methyl Group and Analogues)

The 6-position of the imidazo[1,2-b]pyridazine core offers a significant opportunity for modification to fine-tune biological activity. Studies on Aβ plaque ligands showed a moderate tolerance for various substituents at this position, with binding affinities (Ki values) for 2-dimethylaminophenyl derivatives ranging from 10 to 50 nM. nih.gov Specific substitutions have yielded notable differences in potency. For example, a 6-methylthio analogue exhibited higher affinity for Aβ plaques than a 6-methoxy analogue. nih.gov Furthermore, halogen substitution at this position revealed that the size and electronegativity of the halogen atom influence ligand binding, with iodo-substituted compounds showing higher affinity than their chloro or fluoro counterparts. nih.gov In the context of mTOR inhibitors, diaryl urea (B33335) moieties connected at the 6-position have led to potent anti-proliferative activity. nih.gov

Table 2: Impact of 6-Position Analogues on β-Amyloid Plaque Binding
6-Position Substituent (on a 2-Aryl Core)Binding Affinity (Ki, nM)Reference
Methylthio (-SMe)11.0 nih.gov
Iodo (-I)16.1 nih.gov
Methoxy (-OMe)22.3 nih.gov
Chloro (-Cl)31.0 nih.gov
Fluoro (-F)44.3 nih.gov

Substituent Effects on Pyrido and Imidazole Rings

Modifications are not limited to the 2- and 6-positions. Introducing substituents onto other parts of the bicyclic core also significantly impacts activity. For example, the introduction of a strong electron-withdrawing nitro group at the 3-position of the imidazole ring is a key feature in some derivatives with potent antikinetoplastid activity. mdpi.com The pyridazine ring's electronic properties are also crucial. The presence of a halogen on the pyridazine ring was found to be essential for the efficient synthesis of the imidazo[1,2-b]pyridazine core and also directly influences the binding of these ligands to their targets. nih.gov Furthermore, studies on antifungal agents have shown that the antifungal activity is significantly affected by substituents on both the pyridazine ring and an attached benzene (B151609) ring. researchgate.netnih.gov

Pharmacophore Elucidation and Key Functional Groups

From the extensive SAR studies, key pharmacophoric features for the biological activity of imidazo[1,2-b]pyridazine derivatives can be elucidated. A general pharmacophore for kinase inhibition often involves the imidazo[1,2-b]pyridazine core acting as a scaffold that correctly orients substituents to interact with the ATP-binding pocket. nih.gov Key interactions typically include:

Hydrogen Bonding: The nitrogen atoms within the heterocyclic core can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase. nih.gov

Hydrophobic Pockets: Aromatic or alkyl groups at the 2- and 6-positions often occupy hydrophobic pockets within the active site, contributing to binding affinity.

Solvent-Exposed Region: Substituents, particularly at the 6-position, can extend towards the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties without compromising potency. nih.gov

For Aβ plaque binding, the pharmacophore appears to require a 2-aryl group, specifically a dimethylaminophenyl moiety, which likely participates in crucial π-π stacking and hydrophobic interactions with the amyloid fibrils. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of the molecule plays a vital role in its biological activity. For kinase inhibitors, a planar conformation of the imidazo[1,2-b]pyridazine core is often observed in co-crystal structures, which facilitates effective interactions within the flat, aromatic-rich ATP binding site. nih.gov In some cases, introducing specific substituents can enforce a rigid conformation through the formation of intramolecular hydrogen bonds, which can lead to a significant increase in potency by reducing the entropic penalty of binding. nih.gov

Stereochemistry is another critical factor. In the development of inhibitors for Haspin kinase, chiral prolinol derivatives at the 6-position showed a clear preference for the S-configuration over the R-configuration, indicating a specific stereochemical requirement within the binding pocket. nih.gov This highlights the importance of controlling stereochemistry during synthesis to obtain the more active enantiomer.

Correlation between Electronic Properties and Biological Outcomes

The electronic properties of the substituents have a direct and predictable impact on the biological activity of imidazo[1,2-b]pyridazine derivatives. The electronegativity and size of halogen atoms at the 6-position have been shown to influence binding affinity, suggesting that electrostatic and steric interactions are at play. nih.gov In the design of Haspin inhibitors, the strategic placement of electron-rich oxygen atoms, which act as strong hydrogen bond acceptors, was found to be favorable for interaction with the kinase active site. nih.gov

Ligand Efficiency and Structure-Based Optimization of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine Derivatives

The optimization of derivatives based on the this compound scaffold is a critical process in medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Central to this effort are the principles of ligand efficiency (LE) and structure-based drug design. Ligand efficiency is a metric used to assess the binding energy per atom of a ligand to its target, providing a measure of how efficiently a molecule binds and offering a way to compare compounds of different sizes. Structure-based optimization, on the other hand, utilizes high-resolution structural information of the target protein, often from X-ray crystallography, to guide the rational design of more effective inhibitors.

In the development of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, structure-based design has been instrumental. For instance, in the pursuit of dual c-Met and VEGFR2 kinase inhibitors, co-crystal structural information of these kinases with known inhibitors guided the design of new derivatives. nih.gov This approach led to the strategic introduction of substituents that could form intramolecular hydrogen bonds, enforcing a rigid conformation that results in potent inhibition. nih.gov

Similarly, a structure-based design strategy was employed to identify novel inhibitors of p38 MAP kinase. nih.gov X-ray crystallography of the target kinase complexed with an initial inhibitor revealed key interactions and conformational changes, such as the movement of a phenylalanine residue (Phe169). nih.gov This insight prompted a scaffold transformation to imidazo[1,2-b]pyridazine derivatives designed to enhance hydrophobic interactions with the target, leading to the discovery of potent and selective inhibitors. nih.gov

The iterative modification of substituents at various positions of the imidazo[1,2-b]pyridazine ring is a common strategy to improve activity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3 and C6 positions can significantly impact inhibitory potency. For example, in the development of IKKbeta inhibitors, optimization of these positions led to a marked increase in both cell-free IKKbeta inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov

A notable example of structure-based optimization involves the development of potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). Starting from an imidazo[1,2-b]pyridazine hit compound, iterative modifications of each substituent were performed. rsc.org These studies led to a significant improvement in cellular potency while maintaining selectivity over the kinase domain. rsc.org Analysis of X-ray co-crystal structures of these ligands bound to both TYK2 and an off-target enzyme, phosphodiesterase 4 (PDE4), revealed specific vectors for modification that could enhance selectivity. rsc.org

Further SAR studies on TYK2 JH2 inhibitors highlighted the importance of specific substitutions for enhancing binding affinity. The introduction of a (1R,2S)-2-fluorocyclopropyl group at one position enhanced the Tyk2 JH2 affinity by fourfold. nih.gov This enzymatic potency improvement translated directly to enhanced cellular activity. nih.gov

The effect of substitutions on the imidazo[1,2-b]pyridazine core is also evident in studies targeting β-amyloid plaques. The binding affinities of these derivatives were found to be highly dependent on the substitution patterns at the 2- and 6-positions. nih.gov For instance, a 6-methylthio analogue demonstrated higher affinity compared to a 6-methoxy analogue, indicating that even subtle electronic and steric changes can have a significant impact on binding. nih.gov

The following tables present data from various studies on imidazo[1,2-b]pyridazine derivatives, illustrating the impact of structural modifications on their biological activity.

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as c-Met and VEGFR2 Kinase Inhibitors nih.gov

Compound Substitution c-Met IC50 (nM) VEGFR2 IC50 (nM)
3a para-substituted Potent Potent
3b para-substituted Potent Potent

Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as p38 MAP Kinase Inhibitors nih.gov

Compound Key Feature p38 MAP Kinase Inhibition
TAK-715 (1) Initial Inhibitor Potent

Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as Ligands for β-Amyloid Plaques nih.gov

Compound 2-Position Substituent 6-Position Substituent Ki (nM)
4 4'-Dimethylaminophenyl Methylthio 11.0

Table 4: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors nih.gov

Compound R² Substituent Tyk2 JH2 Ki (nM)
Initial Compound - >0.344

These examples underscore the power of combining ligand efficiency principles with structure-based design to systematically optimize the this compound scaffold into highly potent and selective therapeutic candidates.

Mechanistic Investigations of Biological Activities of 2 Ethyl 6 Methylimidazo 1,2 B Pyridazine and Its Analogues

Enzyme Inhibition Studies

The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a versatile nucleus in medicinal chemistry, leading to the development of various enzyme inhibitors. Mechanistic investigations have revealed that derivatives of this scaffold can modulate the activity of several key enzyme families through diverse interaction mechanisms. These interactions range from competitive binding in the active site to allosteric modulation at remote sites, showcasing the chemical tractability and therapeutic potential of this heterocyclic system.

Kinase Inhibition (e.g., Protein Kinases, DYRKs, CLKs, PfCLK1, BTK, TAK1, VEGFR-2)

The imidazo[1,2-b]pyridazine moiety is recognized as a privileged structure for kinase inhibition. nih.gov It has been demonstrated that while the core scaffold often binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 are critical for determining kinase selectivity and potency. nih.gov Analogues of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine have shown inhibitory activity against a wide array of protein kinases.

Specifically, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent inhibitors of various eukaryotic kinases, including those from mammalian and protozoan sources. nih.gov Several compounds from this class have demonstrated high selectivity for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. nih.govpasteur.fr Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent cellular inhibitors of DYRK1A with selectivity over much of the kinome. dundee.ac.uknih.govox.ac.uk These derivatives have shown potent inhibition against Plasmodium falciparum CLK1 (PfCLK1). nih.govpasteur.fr

Further research has uncovered that imidazo[1,2-b]pyridazine derivatives can act as potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B cell receptor signaling pathway. nih.govbohrium.com One such derivative, compound 22, exhibited a BTK inhibition IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases. nih.govbohrium.com

Additionally, the scaffold has been successfully utilized to develop inhibitors for Transforming growth factor-β activated kinase (TAK1). nih.govnih.gov Studies have shown that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, with an appropriate aryl group at position-3, inhibit TAK1 at nanomolar concentrations. nih.govnih.govresearchgate.netresearchgate.net A lead compound from this series inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Kinase Inhibition by Imidazo[1,2-b]pyridazine Analogues
Compound/DerivativeTarget KinaseInhibition (IC₅₀)Reference
Compound 20aCLK182 nM nih.govresearchgate.net
Compound 20aCLK444 nM nih.govresearchgate.net
Compound 20aDYRK1A50 nM nih.govresearchgate.net
Compound 20aPfCLK132 nM nih.govresearchgate.net
Compound 22 (TM471-1)BTK1.3 nM nih.govbohrium.com
Compound 26TAK155 nM nih.govnih.govresearchgate.net

Imidazo[1,2-b]pyridazine derivatives exhibit diverse modes of binding to protein kinases. While many kinase inhibitors are ATP-mimetic and bind to the hinge region of the enzyme's active site, some imidazo[1,2-b]pyridazines have shown unconventional binding mechanisms that contribute to their selectivity. nih.govsemanticscholar.org For instance, a high-resolution crystal structure of a PIM1 kinase-inhibitor complex revealed that an imidazo[1,2-b]pyridazine compound interacts with the N-terminal lobe αC helix rather than the kinase hinge region. semanticscholar.org This makes such inhibitors ATP competitive but not strictly ATP mimetic, which can enhance their selectivity compared to conventional type I kinase inhibitors. semanticscholar.org

Furthermore, this scaffold has been instrumental in developing allosteric inhibitors. rsc.org Allosteric modulators bind to a site on the enzyme that is distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's activity. nih.gov Derivatives of imidazo[1,2-b]pyridazine have been identified as ligands that bind to the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. rsc.orgnih.gov This binding to the JH2 domain allosterically suppresses the cytokine-mediated activation of the catalytic (JH1) domain, demonstrating a mechanism of action that offers potential for high selectivity. rsc.orgnih.gov

The specificity of imidazo[1,2-b]pyridazine-based inhibitors is a key feature highlighted in numerous studies. Substitutions on the core scaffold are crucial for achieving desired selectivity profiles. For example, an imidazo[1,2-b]pyridazine derivative, compound 22, was found to be a potent irreversible inhibitor of BTK with an IC50 of 1.3 nM and showed excellent selectivity when tested against a panel of 310 other kinases. nih.govbohrium.com

Another compound, designated 20a, was identified as a highly selective product against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and PfCLK1 (IC50 = 32 nM). nih.govresearchgate.net Similarly, a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) from the imidazopyridazine class showed good selectivity against a panel of human kinases. nih.gov

The development of TYK2 inhibitors also underscores the potential for high specificity. An imidazo[1,2-b]pyridazine-based inhibitor (compound 6) proved to be remarkably selective, displaying over 10,000-fold selectivity for the TYK2 JH2 domain over a diverse panel of 230 kinases, which included the TYK2 JH1 domain and other JAK family members. nih.gov This high degree of specificity is often attributed to unique binding modes, such as allosteric inhibition, which exploit structural differences outside the highly conserved ATP-binding pocket. semanticscholar.orgnih.gov

Phosphodiesterase Inhibition (e.g., PDE10)

Investigations into the biological activities of the imidazo[1,2-b]pyridazine scaffold have extended beyond kinases to other enzyme families. Novel imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the phosphodiesterase 10 (PDE10) enzyme. google.com PDE10 is highly expressed in the medium spiny neurons of the striatum, and its inhibition has been explored for the treatment of neurological and psychiatric disorders. google.comnih.gov The discovery of imidazo[1,2-b]pyridazine-based PDE10 inhibitors highlights the versatility of this scaffold in targeting different classes of enzymes. google.comresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Certain analogues based on the imidazo[1,2-b]pyridazine structure have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. semanticscholar.orgbohrium.com Specifically, a series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for AChE inhibitory activity. bohrium.comresearchgate.net Two compounds from this series, one with a piperidine (B6355638) substituent (Compound 5c) and another with a phenylpiperazine substituent (Compound 5h), were identified as the most potent inhibitors, with IC50 values in the nanomolar range. semanticscholar.orgresearchgate.net These findings suggest that the imidazo[1,2-b]pyridazine scaffold can be effectively tailored to target cholinesterase enzymes. mdpi.comnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Imidazo[1,2-b]pyridazine Analogues
CompoundDescriptionAChE Inhibition (IC₅₀)Reference
Compound 5c3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine50 nM researchgate.net
Compound 5h3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine40 nM researchgate.net

Prostaglandin (B15479496) Biosynthesis Inhibition

The anti-inflammatory properties of imidazo[1,2-b]pyridazine compounds have been linked to the inhibition of enzymes involved in prostaglandin biosynthesis. Prostaglandins are lipid compounds that play key roles in inflammation. Their synthesis is mediated by cyclooxygenase (COX) enzymes. Research has shown that substituted imidazo[1,2-b]pyridazine compounds can inhibit the release of cyclooxygenase-2 (COX-2) in primary rat microglial cells stimulated by bacterial lipopolysaccharide. semanticscholar.org By inhibiting COX-2, these compounds effectively block a critical step in the pathway for prostaglandin production, providing a mechanistic basis for their anti-inflammatory effects. semanticscholar.org

Inhibition of Mycobacterial Targets (e.g., Pantothenate Synthetase, QcrB)

Analogues of this compound, particularly those from the closely related imidazo[1,2-a]pyridine (B132010) class, have been identified as potent inhibitors of key enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds represent a promising avenue for developing new antitubercular drugs. nih.gov

One of the primary targets is the cytochrome bcc complex (complex III) of the electron transport chain, which is essential for oxidative phosphorylation and ATP synthesis in Mtb. rsc.org Specifically, the QcrB subunit of this complex has been validated as a druggable target. rsc.orgplos.org Imidazo[1,2-a]pyridine amides have shown remarkable inhibitory activity against QcrB, with some compounds exhibiting potent activity against replicating Mtb with a minimum inhibitory concentration (MIC₉₀) as low as 0.004 μM. rsc.org Genetic studies have confirmed QcrB as the target; whole-genome sequencing of resistant M. bovis BCG mutants revealed a single nucleotide polymorphism in the qcrB gene. plos.orgresearchgate.netnih.gov Furthermore, overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of an imidazo[1,2-a]pyridine inhibitor, from 0.5 µM to >8 µM, further substantiating QcrB as the direct target. plos.orgnih.gov

Another critical enzyme in Mtb that has been targeted by this class of compounds is pantothenate synthetase (PS). nih.gov This enzyme is vital for the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A. The pantothenate biosynthesis pathway is considered an attractive target as it is essential for Mtb but absent in mammals. nih.gov Research has led to the identification of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides as inhibitors of Mtb pantothenate synthetase. One of the most active compounds from this series demonstrated an IC₅₀ of 4.53 μM against Mtb. nih.gov

Table 1: Activity of Imidazo[1,2-a]pyridine Analogues Against Mycobacterial Targets
Compound ClassTargetActivityReference
Imidazo[1,2-a]pyridine amideQcrBMIC₉₀ = 0.004 μM rsc.org
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidePantothenate SynthetaseMIC₉₀ = 4.53 μM nih.gov

Cellular Mechanism of Action in In Vitro Models

Derivatives of imidazo[1,2-b]pyridazine exert significant effects on various cellular processes in in vitro models, particularly in cancer cell lines. Their mechanisms of action often involve the disruption of cell cycle progression, induction of programmed cell death (apoptosis), and modulation of critical signaling pathways.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Imidazo[1,2-b]pyridazine analogues have been shown to interfere with this process by targeting key regulatory proteins. Several derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are fundamental drivers of cell cycle transitions. researchgate.net

Furthermore, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have been developed as inhibitors of mTOR (mammalian target of rapamycin), a kinase that plays a central role in cell growth and proliferation. researchgate.net Detailed analysis of lead compounds from this series revealed that they induce a G1-phase cell cycle arrest in non-small cell lung cancer cell lines. researchgate.net Similarly, a study on novel imidazo[1,2-a]pyridine compounds demonstrated that they can cause cell cycle arrest by increasing the levels of the tumor suppressor protein p53 and the CDK inhibitor p21. nih.govnih.gov

Apoptosis is a natural process of programmed cell death that is crucial for tissue homeostasis. Many anticancer therapies work by inducing apoptosis in malignant cells. Imidazo[1,2-b]pyridazine and its analogues have demonstrated the ability to trigger this process through various mechanisms.

One study on imidazo[1,2-b]pyridazine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs) showed that a representative compound dose-dependently induced apoptosis in Ba/F3 cells expressing TRKA. nih.gov Research on the related imidazo[1,2-a]pyridine scaffold has provided more detailed insights. One compound was found to induce the extrinsic apoptosis pathway, evidenced by increased activity of caspase-7 and caspase-8, along with cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Another imidazo[1,2-a]pyridine derivative was shown to trigger the intrinsic apoptosis pathway by inhibiting the PI3K/Akt/mTOR signaling cascade. nih.gov This inhibition leads to an increase in the pro-apoptotic protein BAX and active caspase-9. nih.gov

The biological activities of imidazo[1,2-b]pyridazine analogues are often traced back to their ability to modulate specific intracellular signaling pathways that are critical for cell survival, proliferation, and differentiation.

The PI3K-Akt-mTOR pathway is one of the most frequently activated signaling routes in human cancers and a key target for drug development. nih.gov A series of imidazo[1,2-b]pyridazine derivatives have been synthesized as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com One standout compound exhibited exceptional inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.govdrugbank.com Inhibition of this pathway by imidazo[1,2-a]pyridine analogues has been shown to suppress the phosphorylation of Akt and S6, key downstream effectors. researchgate.netnih.gov

The imidazo[1,2-b]pyridazine scaffold has also been utilized to develop inhibitors of PIM kinases, which are involved in B-cell development and are overexpressed in certain leukemias. researchgate.net The PIM kinase inhibitor SGI-1776, which is based on this scaffold, was shown to affect the survival of B-cell chronic lymphocytic leukemia (CLL) cells. researchgate.net PIM kinases are known to participate in signaling pathways that regulate apoptosis and cell-cycle progression, and their inhibition can uncouple the B-cell receptor (BCR) from survival signals, thereby promoting apoptosis. researchgate.net Additionally, other kinases such as the transforming growth factor-β activated kinase (TAK1) have been successfully targeted by imidazo[1,2-b]pyridazine derivatives, leading to growth inhibition in multiple myeloma cell lines. nih.govrsc.org

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogues
CompoundTarget KinaseActivity (IC₅₀)Reference
Compound 42PI3Kα0.06 nM nih.govdrugbank.com
Compound 42mTOR3.12 nM nih.govdrugbank.com
Compound A17mTOR67 nM researchgate.net
Compound A18mTOR62 nM researchgate.net
Compound 26TAK155 nM nih.gov

Antimicrobial and Antiparasitic Mechanistic Insights

The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold extends to infectious diseases, with demonstrated activity against various bacteria and parasites. nih.gov The mechanism of action in these contexts often involves the specific inhibition of pathogen-essential targets.

As detailed in section 4.1.5, a key antimicrobial mechanism for this class of compounds is the inhibition of mycobacterial-specific targets. Analogues based on the related imidazo[1,2-a]pyridine scaffold effectively inhibit M. tuberculosis QcrB and Pantothenate Synthetase, disrupting energy production and essential metabolic pathways of the bacterium. nih.govplos.org

Beyond mycobacteria, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of kinases in protozoan parasites. The characterization of the kinome of parasites like Plasmodium and Leishmania has revealed significant differences from host kinases, making them attractive targets for selective inhibitors. researchgate.net Studies have shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum CLK1 (PfCLK1), a kinase from the malaria parasite, with an IC₅₀ value of 32 nM for the most selective compound. researchgate.net This highlights the versatility of the scaffold in targeting specific enzymes across a range of pathogens.

Antifungal Mode of Action (e.g., Mycelium Growth Inhibition)

While data on this compound is not available, studies on other 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown notable antifungal properties against a range of phytopathogenic fungi. The primary method for evaluating this activity has been the mycelium growth rate method, which directly assesses the ability of a compound to inhibit the vegetative growth of fungi.

In vitro bioassays have indicated that certain analogues within this class exhibit excellent and broad-spectrum antifungal activities. For some derivatives, the antifungal potency was found to be significantly greater than that of the commercial fungicide hymexazol (B17089) against specific fungal strains such as Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB).

Preliminary mechanistic explorations for some of these active analogues suggest that their antifungal activity may stem from targeting the mycelial cell membrane. This was inferred from observed alterations in mycelial morphology, changes in the production of extracellular polysaccharides, and effects on cell membrane permeability and integrity. However, without direct studies, it is not possible to confirm if this compound would operate through a similar mechanism.

Antiparasitic Activity against Protozoan Kinases and Other Targets

The imidazo[1,2-b]pyridazine scaffold has been a subject of investigation for the development of inhibitors against various eukaryotic protein kinases, including those from protozoan parasites. The significant divergence between the kinomes of parasites like Plasmodium and Leishmania and their mammalian hosts makes these enzymes attractive targets for antiparasitic drug discovery.

Research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has revealed potent inhibitory activity against specific parasitic kinases. For instance, certain analogues have demonstrated strong inhibition of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK1), a key regulator in the parasite's life cycle. One of the most selective compounds identified in a study showed an IC50 value of 32 nM against PfCLK1.

Furthermore, some compounds from this chemical family have displayed anti-leishmanial activity against Leishmania amazonensis. The activity was observed at a concentration of 10 μM, and importantly, these compounds did not exhibit toxicity in a neuroblastoma cell line at the same or lower concentrations, suggesting a degree of selectivity for the parasite. The primary mechanism of this antiparasitic action is believed to be the inhibition of protozoan kinases, which disrupts essential cellular processes in the parasite.

No data is currently available to confirm whether This compound itself possesses activity against protozoan kinases or demonstrates efficacy against parasites such as Leishmania, Trypanosoma, or Plasmodium.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as an imidazo[1,2-b]pyridazine (B131497) derivative, and a biological target, typically a protein or enzyme.

Research on the imidazo[1,2-b]pyridazine scaffold has extensively used molecular docking to identify and optimize potential therapeutic agents. For instance, docking studies have been performed to evaluate the binding affinity of various imidazo[1,2-b]pyridazine-based heterocycles against the Penicillin-binding protein (PBP2a) of methicillin-resistant Staphylococcus aureus (MRSA). onljbioinform.com These simulations identified key amino acid residues within the protein's binding pocket, such as GLY 121, TYR 122, and LYS 123, that form crucial hydrogen bonding interactions with the ligands, thereby inhibiting enzyme activity. onljbioinform.com

In another example, imidazo[1,2-b]pyridazine derivatives were identified as potent and selective allosteric inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in inflammatory processes. rsc.orgnih.gov A co-crystal structure of a representative ligand bound to the Tyk2 pseudokinase (JH2) domain confirmed the binding mode predicted by docking. nih.gov The simulations revealed a primary interaction network involving two key hydrogen bonds at the hinge region: one between the C8 methylamino group and the carbonyl of Val690, and another between the N1 of the imidazo[1,2-b]pyridazine core and the NH of the same residue. nih.gov

Furthermore, docking was instrumental in identifying imidazo[1,2-b]pyridazines as a novel class of PIM kinase inhibitors, which are targets for hematopoietic malignancies. semanticscholar.org The crystal structure of a PIM1-inhibitor complex revealed a surprising binding mode where the compound interacts with the N-terminal lobe helix αC rather than the typical kinase hinge region, a discovery that helps explain the high selectivity of these compounds. semanticscholar.org

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-b]pyridazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Target Protein Disease Area Key Interacting Residues Reference
Penicillin-binding protein (PBP2a) Bacterial Infections (MRSA) GLY 121, TYR 122, LYS 123, ALA 137 onljbioinform.com
Tyrosine kinase 2 (Tyk2) JH2 Domain Immuno-inflammatory Diseases Val690, Lys642, Glu688 nih.gov
PIM-1 Kinase Cancer (Leukemia) Interacts with αC helix, not hinge region semanticscholar.org
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Cancer, Neurological Disorders Not specified cardiff.ac.ukox.ac.uk

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating various molecular properties, such as orbital energies, electron density distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding a molecule's reactivity and stability.

For heterocyclic systems like imidazo[1,2-b]pyridazines, DFT calculations provide critical insights. Studies on the closely related pyridazine (B1198779) core have used DFT at the B3LYP/6-31G* level to simulate molecular structures and calculate quantum chemical parameters. gsconlinepress.com These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. gsconlinepress.com

Similar DFT studies on imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) derivatives have been conducted to determine optimized molecular geometries, reactive sites, and the relationship between molecular structure and biological activity. nih.govscirp.org Analysis of the Molecular Electrostatic Potential (MEP) map, for example, helps to identify the nucleophilic and electrophilic sites on the molecule, predicting how it will interact with biological targets. scirp.org These theoretical calculations are vital for understanding the intrinsic electronic properties that govern the behavior of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values called molecular descriptors. QSAR is a key component of computational drug design, enabling the prediction of the activity of new, unsynthesized compounds.

A significant application of this methodology to the imidazo[1,2-b]pyridazine scaffold is found in a Hologram QSAR (HQSAR) study of derivatives acting as p38 MAP kinase antagonists. koreascience.kr The p38 MAP kinase is a crucial target in various cancers and inflammatory diseases. The developed HQSAR model demonstrated good predictive ability, with a cross-validated correlation coefficient (q²) of 0.522 and a non-cross-validated correlation coefficient (r²) of 0.703. koreascience.kr The model generated a contribution map which illustrated that specific atoms and fragments within the imidazo[1,2-b]pyridazine structure had positive or negative contributions to the inhibitory activity. This information provides direct guidance for designing more potent p38 MAP kinase inhibitors by modifying the scaffold at specific positions. koreascience.kr While this study did not specifically include this compound, the resulting model can be used to predict its potential activity and guide further optimization.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the stability of ligand-protein complexes predicted by molecular docking and for observing conformational changes that may occur upon binding.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. u-strasbg.fr This method is often used at the beginning of a drug discovery project to filter vast chemical databases down to a manageable number of promising candidates for further experimental testing.

The imidazo[1,2-b]pyridazine scaffold has been explored using such strategies. For example, optimization of an imidazo[1,2-b]pyridazine fragment hit into a potent and selective inhibitor of DYRK1A kinase was achieved through structure-based in silico design efforts. cardiff.ac.ukox.ac.uk Similarly, collaborative virtual screening efforts on the related imidazo[1,2-a]pyridine core have been used to rapidly expand and explore the chemical space around an initial hit for visceral leishmaniasis, leading to the identification of analogs with improved antiparasitic activity. nih.govresearchgate.netnih.gov These screening campaigns can be either structure-based, relying on docking into a target's 3D structure, or ligand-based, using the structure of a known active compound as a template to find similar molecules. nih.gov These approaches are essential for efficiently exploring the therapeutic potential of large chemical families like the imidazo[1,2-b]pyridazines.

De novo design, a more advanced strategy, involves using computational algorithms to generate entirely new molecular structures with desirable properties, often by assembling fragments within the constraints of a target's binding site. This allows for the creation of novel chemical matter beyond what is available in existing libraries.

Pre Clinical Pharmacokinetic and Adme Studies Mechanistic Focus

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo metabolic clearance of a compound. nih.gov These assays, typically employing liver microsomes, provide valuable insights into a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov For the imidazo[1,2-b]pyridazine (B131497) class, metabolic stability has been shown to be highly dependent on the nature and position of substituents on the core scaffold.

One study investigating a series of 6-anilino imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors found that the initial lead compounds suffered from poor metabolic stability. For instance, after a 10-minute incubation with human, rat, and mouse liver microsomes, the parent compound remaining was only 11%, 14%, and 1%, respectively. nih.gov This high level of metabolism indicated a significant potential for rapid clearance in vivo. Subsequent modifications to the scaffold led to a derivative with markedly improved liver microsomal stability, showing 99%, 76%, and 44% of the compound remaining in human, rat, and mouse liver microsomes, respectively, under similar conditions. nih.gov

Another example of how substitutions can impact metabolic stability is seen in a different series of imidazo[1,2-b]pyridazine analogs. The introduction of a dimethylpyrazole-derived group resulted in a compound with good liver microsomal stability. nih.gov These findings underscore the importance of early and iterative metabolic stability testing to guide the chemical optimization of imidazo[1,2-b]pyridazine-based drug candidates.

Table 1: In Vitro Microsomal Stability of Selected Imidazo[1,2-b]pyridazine Derivatives
Compound SeriesSubstitutionSpecies% Parent Remaining (10 min)Reference
6-Anilino ImidazopyridazineInitial LeadHuman11% nih.gov
6-Anilino ImidazopyridazineInitial LeadRat14% nih.gov
6-Anilino ImidazopyridazineInitial LeadMouse1% nih.gov
6-Anilino ImidazopyridazineOptimized DerivativeHuman99% nih.gov
6-Anilino ImidazopyridazineOptimized DerivativeRat76% nih.gov
6-Anilino ImidazopyridazineOptimized DerivativeMouse44% nih.gov

Cytochrome P450 (CYP) Inhibition and Induction Studies (e.g., CYP3A4 TDI)

Early Animal Pharmacokinetic Profiling to Correlate with In Vitro ADME

Early in vivo pharmacokinetic (PK) studies in animal models are essential to understand the relationship between in vitro ADME properties and in vivo outcomes. These studies provide critical information on a compound's bioavailability, clearance, volume of distribution, and half-life.

For the imidazo[1,2-b]pyridazine class of compounds, several studies have reported on their in vivo pharmacokinetic profiles. In one notable example, the compound 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) demonstrated excellent oral bioavailability in rats. nih.gov Following oral administration, MTIP exhibited a bioavailability of 91.1%. nih.gov This high bioavailability suggests good absorption and likely favorable metabolic stability in vivo, which would be consistent with a well-optimized compound from an ADME perspective. The half-life of MTIP administered intravenously was 3.9 hours in rats. nih.gov

In another study focusing on a Tyk2 JH2 inhibitor with an imidazo[1,2-b]pyridazine core, the lead compound showed good to excellent pharmacokinetic profiles across multiple species, including mouse, rat, cynomolgus monkey, and dog. nih.gov In rats, this compound displayed a low clearance rate of 7.8 mL/min/kg and the highest oral exposure and bioavailability at 114%. nih.gov The bioavailability in mouse, cynomolgus monkey, and dog were 86%, 46%, and 50%, respectively. nih.gov These data highlight that with appropriate structural modifications, imidazo[1,2-b]pyridazine derivatives can achieve favorable pharmacokinetic properties suitable for oral administration.

Table 2: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor
SpeciesClearance (mL/min/kg)Oral Bioavailability (%)Reference
Mouse1686% nih.gov
Rat7.8114% nih.gov
Cynomolgus Monkey1746% nih.gov
Dog2550% nih.gov

Exploration of Scaffold Modifications for Improved ADME Properties

A key strategy in medicinal chemistry is the modification of a lead scaffold to enhance its ADME properties. The imidazo[1,2-b]pyridazine core is amenable to such modifications at several positions. As previously mentioned, a significant improvement in metabolic stability was achieved by replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. nih.gov This change dramatically improved the metabolic stability of the compounds. nih.gov

Furthermore, the N1-substituent on the 2-oxo-1,2-dihydropyridine ring offered another point for optimization. While various alkyl, aryl, and heteroaryl groups were tolerated, the introduction of a 2-pyridyl group at this position was found to significantly enhance Caco-2 permeability. nih.gov This improvement was attributed to the potential for forming intramolecular hydrogen bonds, which can mask polar groups and improve membrane permeability. Indeed, a dimethylpyrazole-derived analog in this series was found to be highly permeable with a Caco-2 value of 142 nm/s, in addition to having good metabolic stability. nih.gov This demonstrates a successful multiparameter optimization of ADME properties through targeted scaffold modifications.

In another example, potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 were identified which showed greater than 1 microMolar plasma levels following a 2mg/kg oral dose in mice, indicating that appropriate substitutions can lead to good oral exposure.

Future Perspectives and Research Challenges for 2 Ethyl 6 Methylimidazo 1,2 B Pyridazine Research

Advanced Synthetic Methodologies for Enhanced Diversity

A significant area of future research lies in the development of more advanced and efficient synthetic methods to create a wider variety of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine analogues. Current synthetic strategies often involve the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov While effective, there is a need for methodologies that allow for more diverse substitutions on the imidazo[1,2-b]pyridazine (B131497) core.

Future research could focus on:

Metal-Catalyzed Cross-Coupling Reactions: Expanding the use of reactions like Suzuki-Miyaura, Heck, and Sonogashira to introduce a broader range of functional groups at various positions on the scaffold. researchgate.net

C-H Activation: Developing methods for the direct functionalization of C-H bonds, which would provide a more atom-economical and efficient way to create new analogues. researchgate.netdergipark.org.tr

One-Pot and Tandem Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. researchgate.net

Green Chemistry Approaches: Utilizing environmentally friendly techniques such as microwave and ultrasound irradiation to develop more sustainable synthetic routes. nih.gov

These advanced synthetic approaches will be crucial for generating large libraries of diverse this compound derivatives for biological screening.

Deepening Mechanistic Understanding at the Molecular Level

While the imidazo[1,2-b]pyridazine scaffold is known to interact with a variety of biological targets, a detailed molecular-level understanding of these interactions is often lacking. For instance, derivatives of this scaffold have shown inhibitory activity against various kinases, but the precise binding modes and the structural features responsible for selectivity are not always well-defined. researchgate.netdergipark.org.tr

Future research should aim to:

Elucidate Drug-Target Interactions: Utilize techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound analogues bound to their protein targets.

Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict binding affinities and understand the dynamic nature of the interactions between the compounds and their targets. nih.gov

Identify Resistance Mechanisms: For analogues developed as anticancer or antimicrobial agents, it will be important to investigate potential mechanisms of drug resistance to guide the design of next-generation inhibitors.

A deeper mechanistic understanding will be essential for the rational design of more potent and selective analogues.

Rational Design of Highly Selective and Potent Analogues

The rational design of new this compound analogues with improved potency and selectivity is a key future direction. This will involve a multidisciplinary approach that combines synthetic chemistry, structural biology, and computational modeling.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects of these modifications on biological activity. researchgate.netnih.gov This will help to identify the key structural features required for potent and selective inhibition of a particular target.

Fragment-Based Drug Discovery: Using small molecular fragments that bind to the target of interest as starting points for the design of larger, more potent inhibitors.

Scaffold Hopping: Replacing the imidazo[1,2-b]pyridazine core with other heterocyclic scaffolds to explore new chemical space and identify novel inhibitors with improved properties. rsc.org

Through these rational design approaches, it should be possible to develop new this compound analogues with optimized efficacy and safety profiles.

Exploration of Novel Biological Targets for the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold has already demonstrated activity against a diverse range of biological targets, including kinases, phosphodiesterases, and enzymes involved in parasitic life cycles. dergipark.org.trnih.gov However, there is significant potential to explore new therapeutic applications for this versatile scaffold.

Future research could focus on:

High-Throughput Screening: Screening libraries of imidazo[1,2-b]pyridazine derivatives against a wide range of biological targets to identify novel activities.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired phenotypic effect, even if the specific molecular target is not yet known.

Chemoproteomics: Employing chemical probes based on the imidazo[1,2-b]pyridazine scaffold to identify new protein targets in a cellular context.

The exploration of novel biological targets could lead to the development of first-in-class therapies for a variety of diseases.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and have significant potential to accelerate the development of new this compound-based therapies. mdpi.commdpi.com

AI and ML can be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues before they are synthesized.

Virtual Screening: Use machine learning algorithms to screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. mdpi.com

De Novo Drug Design: Employ generative AI models to design entirely new molecules with desired properties from scratch. accscience.com

Pharmacokinetic and Toxicity Prediction: Use AI to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

By integrating AI and ML into the drug discovery pipeline, it will be possible to more rapidly and efficiently identify and optimize promising new this compound-based drug candidates.

Data Table

Research AreaKey ObjectivesMethodologiesPotential Impact
Advanced Synthetic Methodologies Enhance chemical diversity of analogues.Metal-catalyzed cross-coupling, C-H activation, one-pot reactions, green chemistry.Generation of large compound libraries for screening and lead optimization.
Mechanistic Understanding Elucidate molecular interactions with biological targets.X-ray crystallography, cryo-EM, computational modeling.Facilitate rational design of more potent and selective inhibitors.
Rational Drug Design Develop highly selective and potent analogues.Structure-activity relationship (SAR) studies, fragment-based design, scaffold hopping.Creation of drug candidates with improved efficacy and reduced off-target effects.
Novel Biological Targets Identify new therapeutic applications for the scaffold.High-throughput screening, phenotypic screening, chemoproteomics.Discovery of first-in-class therapies for a range of diseases.
Artificial Intelligence/Machine Learning Accelerate compound discovery and optimization.Predictive modeling (QSAR), virtual screening, de novo design, ADMET prediction.More rapid and cost-effective identification of promising drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.